molecular formula C19H17ClN2O4S B2520261 1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1396584-14-7

1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2520261
CAS RN: 1396584-14-7
M. Wt: 404.87
InChI Key: GBTKIWFVJWXULX-UHFFFAOYSA-N
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Description

The compound "1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone" is a chemically synthesized molecule that appears to be related to the class of azetidinones. Azetidinones are four-membered nitrogen-containing beta-lactam rings that are of significant interest due to their biological activities. The presence of a 4-chlorobenzothiazol moiety suggests potential for interaction with various biological targets, while the methoxyphenoxy group could influence the compound's physical properties and solubility.

Synthesis Analysis

The synthesis of related azetidinones has been reported in the literature. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involves the formation of the azetidinone ring system with substituents that may affect the compound's reactivity and biological activity . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, involving key steps such as cyclization reactions and the formation of Schiff bases, as seen in the synthesis of 2-oxo-azetidinyl-quinazolin-4(3H)-ones .

Molecular Structure Analysis

The molecular structure of azetidinones can be elucidated using techniques such as X-ray diffraction, as demonstrated for the trans- and cis-isomers of a related compound . The crystal structure provides insight into the stereochemistry and conformation of the molecule, which are crucial for understanding its reactivity and interaction with biological targets. The presence of substituents like chloro and methoxy groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity.

Chemical Reactions Analysis

Azetidinones are known to undergo various chemical reactions due to the strained nature of the beta-lactam ring. The reactivity can be further modified by substituents present on the ring. For example, the presence of a methoxy group could influence the electron density and make the compound more susceptible to nucleophilic attacks. The synthesis of Schiff bases, as mentioned in the synthesis of related compounds, indicates the potential for azetidinones to participate in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinones are influenced by their molecular structure. The substituents attached to the azetidinone core, such as chloro, methoxy, and benzothiazol groups, can affect the compound's solubility, melting point, and stability. The antimicrobial activity of azetidinones with chloro and methoxy groups suggests that these substituents can enhance the biological efficacy of the compound . The solid-state structure obtained from X-ray diffraction studies provides valuable information about the compound's conformation, which is essential for predicting its physical properties .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

  • The synthesis of azetidinones and their derivatives has been extensively studied for their antimicrobial and antibacterial properties. Notably, compounds with chloro and methoxy groups, akin to the structure of the mentioned compound, have exhibited significant antimicrobial activity. This suggests potential applications in developing new antibacterial agents (N. Patel & J. Patel, 2011).

Antifungal Applications

  • The compound's relevance extends to antifungal applications, where its derivatives have been synthesized and evaluated for efficacy against various fungal strains. This opens avenues for the compound's use in the synthesis of antifungal agents, contributing to the broader spectrum of antimicrobial research (E. Hussein et al., 2020).

Anticancer Applications

  • Research into the synthesis of azetidinones and thiazolidinones bearing the benzo[b]thiophene nucleus has shown potential antitubercular and antimicrobial properties, which indirectly indicates a broader applicability in designing compounds with anticancer activities. The structural features of these compounds, such as the presence of chloro and methoxy groups, are significant for their bioactivity, suggesting that derivatives of the mentioned compound could be explored for anticancer applications (K. Thaker, V. Kachhadia, & H. Joshi, 2003).

Antitubercular Applications

  • The azetidinone nucleus, part of the compound's structure, has been identified as a core structure in synthesizing new antitubercular agents. This suggests the compound's derivatives could serve as a basis for developing novel treatments for tuberculosis, highlighting the importance of its structural motif in medicinal chemistry (K. Parikh et al., 2000).

properties

IUPAC Name

1-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-24-14-6-2-3-7-15(14)25-11-17(23)22-9-12(10-22)26-19-21-18-13(20)5-4-8-16(18)27-19/h2-8,12H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTKIWFVJWXULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

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